molecular formula C11H15BrClNO B13285328 [(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine

[(2-Bromo-5-chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13285328
M. Wt: 292.60 g/mol
InChI Key: BCBAMDYNCBWJOT-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethoxyethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, while the ethoxyethyl amine group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chlorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of an ethoxyethyl group.

    (2-Bromo-5-chlorophenyl)methylamine: This compound has a methoxypropyl group instead of an ethoxyethyl group.

Uniqueness

(2-Bromo-5-chlorophenyl)methylamine is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring and the ethoxyethyl amine group. This combination can provide a balance of reactivity, binding affinity, and pharmacokinetic properties that may not be achieved with other similar compounds .

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

BCBAMDYNCBWJOT-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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